5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 946377-36-2) is a heterocyclic molecule featuring a piperazine core substituted with a 2-chlorobenzoyl group and a 1,3-oxazole ring bearing a 4-chlorophenyl moiety and a carbonitrile group. Its molecular formula is C₂₁H₁₆Cl₂N₄O₂, with a molecular weight of 427.28 g/mol . The structural arrangement includes:
- A piperazine ring linked to a 2-chlorobenzoyl group at position 2.
- A 1,3-oxazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with a carbonitrile (-CN) group.
This compound is cataloged for research use, with applications likely in medicinal chemistry due to its structural similarity to kinase inhibitors and CNS-targeting agents .
Properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNMVRFBZRYWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Piperazine Intermediate: This step involves the reaction of piperazine with 2-chlorobenzoyl chloride under basic conditions to form the 2-chlorobenzoyl piperazine intermediate.
Oxazole Ring Formation: The intermediate is then reacted with 4-chlorobenzoyl chloride and a suitable base to form the oxazole ring.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl and chlorophenyl positions, to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Research: The compound is used in studies to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperazine-oxazole-carbonitrile scaffold but differ in substituents, impacting physicochemical and pharmacological properties. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
Key Findings and Implications
Substituent Position and Halogen Effects: The 2-chlorobenzoyl group in the target compound may enhance π-π stacking compared to 3-chlorobenzoyl () due to closer proximity to the oxazole ring .
Rigidity and Conjugation :
- Ethenyl-linked substituents () introduce planarity, which could enhance binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
Heterocyclic Variations :
- Replacement of 4-chlorophenyl with 2-furyl () alters solubility and hydrogen-bonding capacity, impacting bioavailability .
Molecular Weight and Lipophilicity :
- Higher molecular weight in ethenyl derivatives (e.g., 436.87 g/mol in ) may reduce blood-brain barrier permeability compared to the target compound .
Biological Activity
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring, a chlorobenzoyl group, and an oxazole ring. The synthesis typically involves several steps:
- Formation of the Piperazine Derivative : Cyclization reactions involving 1,2-diamine derivatives.
- Introduction of the Chlorobenzoyl Group : Acylation with 2-chlorobenzoyl chloride.
- Formation of the Oxazole Ring : Cyclization reactions with appropriate precursors.
- Final Modifications : Introduction of additional functional groups to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including multidrug-resistant strains. The structure–activity relationship (SAR) analyses suggest that modifications in the piperazine and oxazole moieties can enhance antibacterial efficacy .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The binding interactions with AChE were elucidated through molecular docking studies, demonstrating significant affinity to the active site .
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The oxazole ring facilitates binding to these targets, modulating their activity and leading to various biological effects. This modulation can result in inhibition of key metabolic pathways in pathogens or altered signaling in disease states .
Case Study 1: Antibacterial Activity
In a study evaluating a series of oxazole derivatives, one compound demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values were significantly lower than those of standard antibiotics, indicating a potential for clinical application .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective effects of similar compounds in SH-SY5Y neuroblastoma cells. The compounds exhibited desirable pharmacokinetic profiles and target engagement, suggesting their utility in treating neurodegenerative conditions .
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| Antibacterial | Effective against Salmonella typhi, Bacillus subtilis | IC50 < 10 µM |
| Acetylcholinesterase Inhibition | Significant binding affinity; potential Alzheimer’s treatment | IC50 values vary by derivative |
| Neuroprotective | Protects SH-SY5Y cells from apoptosis | Effective at low concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
